molecular formula C27H21N3O5 B2551714 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide CAS No. 328975-78-6

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide

Cat. No.: B2551714
CAS No.: 328975-78-6
M. Wt: 467.481
InChI Key: ANBKEEHZKDWEDU-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitrophenyl group, and a benzooxazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is unique due to its combination of a furan ring, nitrophenyl group, and benzooxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-15-11-17(3)25-22(12-15)29-27(35-25)18-5-4-6-19(14-18)28-26(31)24-10-9-23(34-24)21-8-7-20(30(32)33)13-16(21)2/h4-14H,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKEEHZKDWEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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